![molecular formula C18H25NO13 B014913 4-Nitrophenyl 3-O-(b-D-glucopyranosyl)-b-D-glucopyranoside CAS No. 26255-70-9](/img/structure/B14913.png)
4-Nitrophenyl 3-O-(b-D-glucopyranosyl)-b-D-glucopyranoside
Overview
Description
4-Nitrophenyl 3-O-(b-D-glucopyranosyl)-b-D-glucopyranoside is a glucosylated, phenylated form of the natural product erythromycin . It is used as a substrate in enzyme and ligand assays . This compound has been shown to be instrumental in unraveling the intricacies of glucose regulation and metabolic disorders .
Molecular Structure Analysis
The molecular formula of 4-Nitrophenyl 3-O-(b-D-glucopyranosyl)-b-D-glucopyranoside is C18H25NO13 . The IUPAC name is (2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol . The molecular weight is 463.4 g/mol .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Nitrophenyl 3-O-(b-D-glucopyranosyl)-b-D-glucopyranoside include a molecular weight of 463.4 g/mol . The compound is likely to be solid at room temperature, given its structural similarity to other sugar derivatives.Scientific Research Applications
Glucose Regulation Research
This compound is instrumental in unraveling the intricacies of glucose regulation . It aids in understanding how the body regulates blood sugar levels, which is crucial for managing metabolic disorders like diabetes .
Metabolic Disorder Studies
The compound is used in research related to metabolic disorders . These disorders occur when abnormal chemical reactions in the body disrupt metabolism, and this compound helps in studying these reactions .
Enzyme-Based Tests
The compound serves as a substrate for a plethora of enzyme-based tests . These tests are essential for studying the activity of various enzymes, particularly glycosidases .
Glycosidase Activity Exploration
It facilitates in-depth explorations of glycosidase activity . Glycosidases are enzymes that break down glycosidic bonds in complex sugars, and studying their activity is crucial for understanding various biological processes .
Pharmaceutical Testing
The compound is used for pharmaceutical testing . It’s used as a reference standard to ensure the accuracy of test results .
Carbohydrate Research
As a carbohydrate, it’s used in research related to carbohydrates, nucleosides, and nucleotides . These studies are important for understanding various biological processes, including energy production and DNA synthesis .
properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO13/c20-5-9-11(22)13(24)14(25)17(30-9)32-16-12(23)10(6-21)31-18(15(16)26)29-8-3-1-7(2-4-8)19(27)28/h1-4,9-18,20-26H,5-6H2/t9-,10-,11-,12-,13+,14-,15-,16+,17+,18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBTDRWMZFQVCAR-GZQMJUEHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101201599 | |
Record name | 4-Nitrophenyl 3-O-β-D-glucopyranosyl-β-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101201599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitrophenyl 3-O-(b-D-glucopyranosyl)-b-D-glucopyranoside | |
CAS RN |
26255-70-9 | |
Record name | 4-Nitrophenyl 3-O-β-D-glucopyranosyl-β-D-glucopyranoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26255-70-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Nitrophenyl 3-O-β-D-glucopyranosyl-β-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101201599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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